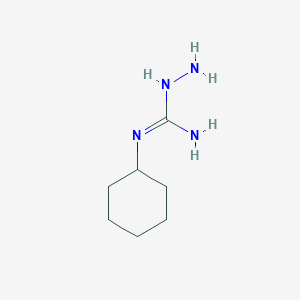
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid is an organic compound with a chiral center at the third carbon This compound is characterized by the presence of three chlorine atoms attached to the fourth carbon and a hydroxyl group attached to the third carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4,4-trichloro-3-hydroxybutanoic acid typically involves the chlorination of 3-hydroxybutanoic acid. The reaction can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is highly exothermic and requires careful monitoring to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a chlorination reactor where 3-hydroxybutanoic acid is continuously fed and reacted with chlorine gas. The product is then purified through distillation and crystallization to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 3-hydroxybutanoic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4,4-trichloro-3-oxobutanoic acid.
Reduction: Formation of 3-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (3R)-4,4,4-trichloro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall activity.
相似化合物的比较
Similar Compounds
(3R)-3-hydroxybutanoic acid: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
4,4,4-trichlorobutanoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
(3S)-4,4,4-trichloro-3-hydroxybutanoic acid: The enantiomer of the compound, which may have different biological activities due to its stereochemistry.
Uniqueness
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid is unique due to the presence of both the hydroxyl group and the trichloromethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its chiral nature also adds to its uniqueness, as the (3R) configuration can lead to specific interactions with chiral biological molecules.
属性
CAS 编号 |
80513-23-1 |
|---|---|
分子式 |
C4H5Cl3O3 |
分子量 |
207.43 g/mol |
IUPAC 名称 |
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H5Cl3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m1/s1 |
InChI 键 |
PNRIZWCHOZUISE-UWTATZPHSA-N |
手性 SMILES |
C([C@H](C(Cl)(Cl)Cl)O)C(=O)O |
规范 SMILES |
C(C(C(Cl)(Cl)Cl)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



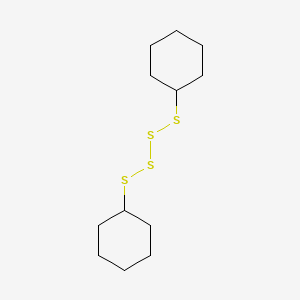
![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)
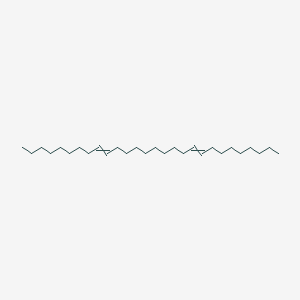
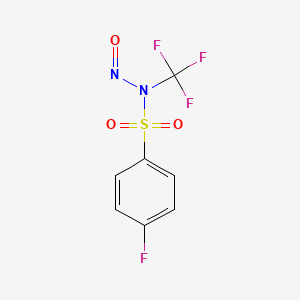


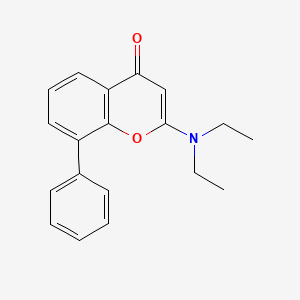




![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
